(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Overview
Description
(S)-selisistat is a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide that has S configuration It is the active enantiomer. It has a role as a Sir1 inhibitor. It is an enantiomer of a (R)-selisistat.
Mechanism of Action
Target of Action
The primary target of EX-527 S-enantiomer, also known as (S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, (S)-selisistat, or (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are protein deacetylases that regulate metabolism and stress responses .
Mode of Action
EX-527 S-enantiomer inhibits SIRT1 in a NAD±dependent manner . The compound binds to SIRT1, occupying the nicotinamide site and a neighboring pocket, and interacts with the ribose of NAD+ or the coproduct 2’-O-acetyl-ADP ribose . This interaction stabilizes the closed enzyme conformation, preventing product release .
Biochemical Pathways
The inhibition of SIRT1 by EX-527 S-enantiomer affects various cellular processes, such as metabolism and stress responses . The nuclear isoforms Sirt1, 6, and 7 regulate substrates involved in chromosome stability and transcription . Mitochondrial Sirt3, 4, and 5 regulate metabolic enzymes and stress response mechanisms .
Pharmacokinetics
The compound’s interaction with its target sirt1 is known to be nad±dependent .
Result of Action
The result of EX-527 S-enantiomer’s action is the inhibition of SIRT1’s enzymatic activity . This inhibition can have various effects on cellular processes, including metabolism and stress responses .
Action Environment
The action of EX-527 S-enantiomer is influenced by the presence of NAD+, which is essential for the compound’s binding to SIRT1 . .
Biochemical Analysis
Biochemical Properties
EX-527 S-enantiomer interacts with Sirtuins, a family of protein deacetylases that regulate metabolism and stress responses . The compound potently inhibits Sirt1 and moderately inhibits Sirt3 . The inhibition requires NAD+, alone or together with acetylpeptide .
Cellular Effects
EX-527 S-enantiomer has significant effects on various cellular processes. It regulates substrates involved in chromosome stability and transcription, and it also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of EX-527 S-enantiomer involves the formation of a trimeric Sirtuin complex with a NAD±derived coproduct . The compound occupies the nicotinamide site and a neighboring pocket and contacts the ribose of NAD+ or of the coproduct 2’-O-acetyl-ADP ribose .
Temporal Effects in Laboratory Settings
It is known that the compound stabilizes the closed enzyme conformation, preventing product release .
Metabolic Pathways
EX-527 S-enantiomer is involved in the metabolic pathways regulated by Sirtuins. These pathways involve various enzymes and cofactors .
Properties
IUPAC Name |
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848193-68-0 | |
Record name | Selisistat, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SELISISTAT, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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